1-Amino-3-(4-fluorophenoxy)propan-2-ol
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Overview
Description
1-Amino-3-(4-fluorophenoxy)propan-2-ol is a chemical compound with the molecular formula C9H12FNO2 and a molecular weight of 185.2 g/mol . This compound features an amino group, a fluorophenoxy group, and a propanol backbone, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(4-fluorophenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with epichlorohydrin to form 3-(4-fluorophenoxy)propan-1-ol, which is then aminated using ammonia or an amine source under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(4-fluorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products:
- Oxidation products include ketones or aldehydes.
- Reduction products include secondary or tertiary amines.
- Substitution products vary depending on the substituent introduced .
Scientific Research Applications
1-Amino-3-(4-fluorophenoxy)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-amino-3-(4-fluorophenoxy)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluorophenoxy group can participate in hydrophobic interactions, influencing the compound’s binding affinity and activity .
Comparison with Similar Compounds
1-Amino-3-(4-chlorophenoxy)propan-2-ol: Similar structure but with a chlorine atom instead of fluorine.
1-Amino-3-(4-bromophenoxy)propan-2-ol: Similar structure but with a bromine atom instead of fluorine.
1-Amino-3-(4-methylphenoxy)propan-2-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness: 1-Amino-3-(4-fluorophenoxy)propan-2-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-amino-3-(4-fluorophenoxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO2/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,12H,5-6,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRGICBCCHGVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(CN)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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